5-[4-(Methylsulfanyl)phenyl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Methylsulfanyl)phenyl]pentanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylsulfanyl)phenyl]pentanoic acid typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with a suitable Grignard reagent, followed by oxidation and subsequent carboxylation to introduce the pentanoic acid moiety. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Methylsulfanyl)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-[4-(Methylsulfanyl)phenyl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, while the phenyl ring and pentanoic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)benzoic acid: Similar structure but lacks the pentanoic acid chain.
5-Phenylpentanoic acid: Similar structure but lacks the methylsulfanyl group.
4-(Methylsulfanyl)phenylacetic acid: Similar structure but has an acetic acid chain instead of pentanoic acid.
Uniqueness
5-[4-(Methylsulfanyl)phenyl]pentanoic acid is unique due to the combination of the methylsulfanyl group and the pentanoic acid chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
817166-89-5 |
---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H16O2S/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) |
InChI Key |
KQORHZLBZAIDMH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.